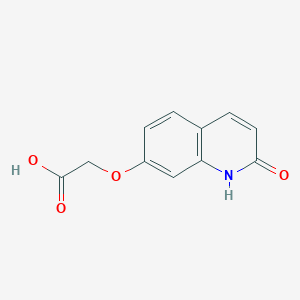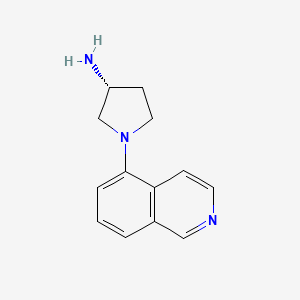
(S)-1-Cyclohexyl-2,2,2-trifluoro-ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Ciclohexil-2,2,2-trifluoroetilamina clorhidrato es un compuesto químico que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por la presencia de un grupo ciclohexilo, un grupo trifluorometilo y un grupo amino, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (S)-1-Ciclohexil-2,2,2-trifluoroetilamina clorhidrato normalmente implica la reacción de ciclohexilamina con trifluoroacetaldehído. La reacción se lleva a cabo en condiciones controladas para garantizar la formación del producto deseado. La mezcla de reacción se trata luego con ácido clorhídrico para obtener la sal clorhidrato del compuesto.
Métodos de Producción Industrial
En un entorno industrial, la producción de (S)-1-Ciclohexil-2,2,2-trifluoroetilamina clorhidrato implica la síntesis a gran escala utilizando condiciones de reacción optimizadas. El proceso incluye el uso de reactivos de alta pureza y técnicas avanzadas de purificación para garantizar la calidad y el rendimiento del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
(S)-1-Ciclohexil-2,2,2-trifluoroetilamina clorhidrato sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados de aminas.
Sustitución: El grupo trifluorometilo se puede sustituir por otros grupos funcionales en condiciones específicas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de (S)-1-Ciclohexil-2,2,2-trifluoroetilamina clorhidrato incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo a temperaturas y presiones controladas para lograr los resultados deseados.
Principales Productos Formados
Los principales productos formados a partir de las reacciones de (S)-1-Ciclohexil-2,2,2-trifluoroetilamina clorhidrato dependen del tipo de reacción. Por ejemplo, las reacciones de oxidación producen óxidos, mientras que las reacciones de reducción producen diferentes derivados de aminas.
Aplicaciones Científicas De Investigación
(S)-1-Ciclohexil-2,2,2-trifluoroetilamina clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas e interacciones con biomoléculas.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor para el desarrollo de fármacos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de (S)-1-Ciclohexil-2,2,2-trifluoroetilamina clorhidrato implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos aún se encuentran bajo investigación, pero los estudios preliminares sugieren su participación en la modulación de los sistemas de neurotransmisores.
Comparación Con Compuestos Similares
Compuestos Similares
Ciclohexilamina: Un análogo más simple sin el grupo trifluorometilo.
Trifluoroetilamina: Carece del grupo ciclohexilo pero contiene el grupo trifluorometilo.
1-Ciclohexil-2,2,2-trifluoroetanol: Contiene un grupo hidroxilo en lugar de un grupo amino.
Unicidad
(S)-1-Ciclohexil-2,2,2-trifluoroetilamina clorhidrato es único debido a la combinación de sus grupos ciclohexilo y trifluorometilo, que imparten propiedades químicas y biológicas distintas. Esta combinación lo convierte en un compuesto valioso para diversas aplicaciones de investigación, diferenciándolo de sus análogos más simples.
Propiedades
Número CAS |
336105-50-1 |
|---|---|
Fórmula molecular |
C8H15ClF3N |
Peso molecular |
217.66 g/mol |
Nombre IUPAC |
(1S)-1-cyclohexyl-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C8H14F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h6-7H,1-5,12H2;1H/t7-;/m0./s1 |
Clave InChI |
CERGJGMILXAJNN-FJXQXJEOSA-N |
SMILES isomérico |
C1CCC(CC1)[C@@H](C(F)(F)F)N.Cl |
SMILES canónico |
C1CCC(CC1)C(C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11886620.png)



![Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11886639.png)


![4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11886670.png)





![3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B11886705.png)
